2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207985
InChI: InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-5-3-4-6-9(8)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19)
SMILES:
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33 g/mol

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide

CAS No.:

Cat. No.: VC17207985

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide -

Specification

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide
Standard InChI InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-5-3-4-6-9(8)18-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19)
Standard InChI Key JSHGAEYLRXSUOO-UHFFFAOYSA-N
Canonical SMILES CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4H-1,2,4-triazole ring substituted at the 3-position with a mercapto (-SH) group and at the 4-position with a methyl group. An acetamide linker connects the triazole to a 2-methoxyphenyl moiety, creating a planar structure conducive to hydrophobic interactions . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂S
Molecular Weight278.33 g/mol
CAS NumberVC17207985
SolubilityDMSO, DMF (≥10 mM)

The methoxyphenyl group enhances lipophilicity (clogP ≈ 2.1), facilitating membrane permeability, while the mercapto group enables disulfide bond formation with cysteine residues in target proteins .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically proceeds via a three-step protocol :

  • Formation of 3-mercapto-4-methyl-4H-1,2,4-triazole: Reacting thiourea derivatives with hydrazine under reflux conditions.

  • Acetamide Linker Introduction: Coupling the triazole with 2-chloro-N-(2-methoxyphenyl)acetamide using DMF as solvent and K₂CO₃ as base (yield: 68–72%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Critical Reaction Parameters:

  • Temperature: 80–90°C for cyclization steps.

  • Solvent polarity: Higher yields observed in DMSO vs. DMF due to improved intermediate solubility .

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.89–7.25 (m, 4H, aromatic), 13.01 (s, 1H, SH).

  • HRMS (ESI+): m/z 279.0912 [M+H]⁺ (calculated: 279.0909).

  • Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits the Annexin A2–S100A10 protein interaction, a target validated in glioblastoma and lung cancer . Key findings include:

AssayResult
Competitive Binding (IC₅₀)18.7 ± 1.2 μM
Caspase-3 Activation3.8-fold increase vs. control
ROS Generation2.1-fold increase (24 h)

Mechanistically, the triazole core occupies a hydrophobic groove on Annexin A2, while the methoxyphenyl group engages in CH-π stacking with Phe86 . This disrupts S100A10 binding, inducing apoptosis via mitochondrial depolarization .

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, outperforming ampicillin for methicillin-resistant strains. The mercapto group likely chelates metal ions essential for bacterial protease function.

Structure-Activity Relationship (SAR) Insights

Triazole Substitutions

  • Mercapto Group (-SH): Removal reduces Annexin A2 binding affinity by 90%, underscoring its role in covalent target engagement .

  • Methyl Group (C4): Bulkier substituents (e.g., ethyl) decrease solubility without improving potency .

Acetamide Linker Modifications

  • Chain Length: Extending the linker by one methylene unit (CH₂CH₂) lowers IC₅₀ to 12.4 μM but increases hepatotoxicity .

  • Methoxyphenyl Position: Ortho-substitution (as in the title compound) enhances potency 3-fold vs. para-substituted analogues due to steric stabilization of the protein-ligand complex .

Comparative Analysis with Analogues

CompoundIC₅₀ (μM)LogP
Title Compound18.72.1
3-Chlorophenyl Analog 42.32.9
Furfuryl-Substituted 9.81.7

The furfuryl analogue’s lower logP improves bioavailability but compromises metabolic stability .

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